molecular formula C2H6NaO B8625279 Ethanol, sodium salt (1:1)

Ethanol, sodium salt (1:1)

Cat. No.: B8625279
M. Wt: 69.06 g/mol
InChI Key: SSVFMICWXDVRQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Trajectories and Foundational Developments in Alkoxide Chemistry

The history of alkoxide chemistry dates back to the 19th century. As early as 1837, Justus von Liebig synthesized solid sodium ethoxide (C₂H₅ONa). researchgate.net A foundational moment in the field was the preparation of the first metal alkoxide from silicon tetrachloride and alcohol by Ebelmen. mdpi.com Another significant development occurred in 1850 when Alexander Williamson developed the Williamson ether synthesis. This reaction, which uses an alkoxide to form an ether from an organohalide, was instrumental in proving the structure of ethers. wikipedia.org

Despite these early discoveries, broad interest in the field of alkoxide chemistry did not fully emerge until the 1950s. iaea.org During this period, research expanded to include the synthesis of various other metal alkoxides. For instance, aluminum triethoxide was first prepared through the reaction of aluminum with ethanol (B145695) using iodine as a catalyst. iaea.org This era marked the beginning of a deeper understanding and wider application of these reactive compounds, paving the way for their current status as indispensable tools in chemistry.

Contemporary Significance of Ethanol, Sodium Salt (1:1) in Chemical Research

Ethanol, sodium salt (1:1), or sodium ethoxide, is a white to yellowish powder that is a cornerstone reagent in modern chemical research and industry. chemicalbook.comottokemi.com It is primarily recognized for its function as a strong base and a potent nucleophile, making it a versatile tool in organic synthesis. fscichem.comalkimia.co.in It is often prepared for immediate use by reacting sodium metal with absolute ethanol. atamanchemicals.com Industrial preparations are typically sold as a 21% w/w solution in ethanol. chemicalbook.comfishersci.fi

The contemporary significance of sodium ethoxide is evident across several domains of chemical research, from fundamental organic reactions to advanced materials science.

Key Applications in Organic Synthesis

Sodium ethoxide is a critical reagent for facilitating a variety of bond-forming reactions, primarily through its ability to act as a strong base to deprotonate weak acids, thereby generating reactive intermediates like enolates and carbanions. fscichem.comfiveable.me

Condensation Reactions: It is widely employed in condensation reactions that form carbon-carbon bonds. A prominent example is the Claisen condensation, where sodium ethoxide deprotonates an ester to form an enolate, which then reacts with another ester molecule to produce β-keto esters or β-diketones. alkimia.co.inthermofisher.krverifiedmarketresearch.com It is also used in the Stobbe and Wolff-Kishner reactions. fishersci.fithermofisher.kr

Etherification: In the Williamson ether synthesis, sodium ethoxide acts as a nucleophile, reacting with a primary alkyl halide to form an ether. wikipedia.orgthermofisher.kr For example, the reaction between sodium ethoxide and chloroethane (B1197429) yields diethyl ether. wikipedia.org

Esterification and Alkoxylation: As a strong base, it is crucial for esterification reactions, where it reacts with carboxylic acids or acid chlorides and alcohols to form esters. alkimia.co.in It also facilitates alkoxylation, introducing alkoxy groups onto organic molecules. alkimia.co.in

Interactive Table 1: Key Organic Reactions Utilizing Sodium Ethoxide

Reaction NameRole of Sodium EthoxideProduct Type
Claisen Condensation Strong base to generate enolate ions from esters. fiveable.meβ-keto esters or β-diketones. alkimia.co.in
Williamson Ether Synthesis Nucleophile (alkoxide ion) that displaces a halide. wikipedia.orgEthers. thermofisher.kr
Stobbe Reaction Base for condensation. thermofisher.krMonoesters of alkylidenesuccinic acids.
Transesterification Catalyst to exchange alkyl groups of an ester. wikipedia.orgDifferent esters (e.g., biodiesel). multichemindia.com

Catalysis and Industrial Processes

The catalytic properties of sodium ethoxide are leveraged in several large-scale industrial applications.

Biodiesel Production: It serves as a key catalyst in the transesterification of triglycerides from sources like vegetable oils and animal fats into fatty acid methyl or ethyl esters, which constitute biodiesel. fscichem.comprocurementresource.commultichemindia.com This process is a cornerstone of the renewable energy sector. multichemindia.com

Polymer Chemistry: In polymerization reactions, sodium ethoxide can function as an initiator or catalyst for the formation of various polymers, including plastics and resins. alkimia.co.inmultichemindia.com

Chemical Recycling: Recent research has highlighted sodium ethoxide as a cost-effective and environmentally benign catalyst for the chemical depolymerization of post-consumer polyethylene (B3416737) terephthalate (B1205515) (PET) waste. rsc.org Studies have shown it can achieve high PET conversion and yield of the monomer bis(2-hydroxyethyl) terephthalate (BHET), demonstrating comparable efficiency to more expensive and toxic heavy metal catalysts like zinc acetate. rsc.org

Materials Science and Nanotechnology

Sodium ethoxide also plays a role in the synthesis of advanced materials.

Nanoparticle Formation: It has been used as a reducing agent in the synthesis of metallic nanoparticles. Research has demonstrated its effectiveness in the formation of platinum (Pt) nanoparticles from hexachloroplatinic acid, resulting in particles with an average diameter of 1-3 nm. epa.govacs.org Similarly, it has been used in the microwave-assisted synthesis of iron oxide (Fe₂O₃ or Fe₃O₄) nanoparticles. rsc.org

Specialized Research Areas

The reactivity of sodium ethoxide makes it a subject of study in various specialized fields.

Decontamination Studies: Research has been conducted on the reaction kinetics of sodium ethoxide with chemical warfare agents like sulfur mustard and nitrogen mustard. nih.govmdpi.com These studies investigate its potential as a decontaminant, examining reaction rates and mechanisms. nih.govmdpi.com For instance, freshly synthesized sodium ethoxide was found to react with sulfur mustard 1.24 times faster than commercially available forms. nih.govmdpi.com

Interactive Table 2: Contemporary Research Findings for Sodium Ethoxide

Research AreaApplicationKey FindingReference
Chemical Recycling Catalytic depolymerization of PET wasteAchieved 98% PET conversion and 76% isolated yield of BHET, comparable to zinc acetate. rsc.org
Nanoparticle Synthesis In-situ reduction of hexachloroplatinic acidProduced stable platinum nanoparticles with an average diameter of 1-3 nm. epa.gov
Decontamination Reaction with sulfur mustard (HD)The decontamination reaction is an elimination reaction; freshly synthesized EtONa reacts 1.24 times faster with HD. nih.govmdpi.com
Organic Synthesis Catalyzed synthesis of coumarin-3-carboxylic acidAchieved a yield of over 90% under optimized reaction conditions. researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H6NaO

Molecular Weight

69.06 g/mol

InChI

InChI=1S/C2H6O.Na/c1-2-3;/h3H,2H2,1H3;

InChI Key

SSVFMICWXDVRQN-UHFFFAOYSA-N

Canonical SMILES

CCO.[Na]

physical_description

Dry Powder;  Liquid;  Liquid, Other Solid

Origin of Product

United States

Synthetic Methodologies for Ethanol, Sodium Salt 1:1

Direct Synthesis from Elemental Sodium and Ethanol (B145695)

The classic and straightforward laboratory preparation of sodium ethoxide involves the direct reaction of elemental sodium with absolute ethanol. wikipedia.orgresearchgate.net This reaction is vigorous and exothermic, producing hydrogen gas and a colorless solution of sodium ethoxide. prepchem.comlibretexts.org

The chemical equation for this reaction is: 2 Na + 2 C₂H₅OH → 2 C₂H₅ONa + H₂ chemistrylearner.com

The resulting sodium ethoxide can be isolated as a white solid by evaporating the excess ethanol. researchgate.netlibretexts.org However, due to the highly reactive nature of sodium metal, this method requires careful handling and is not always suitable for large-scale production due to safety concerns and the high cost of sodium. google.com

A variation of this method involves adding sodium to a mixture of dry toluene (B28343) and absolute ethanol. This allows for the removal of ethanol through codistillation with toluene, yielding ethanol-free sodium ethoxide. researchgate.net

Optimization of Reaction Parameters and Conditions

Optimizing the reaction between sodium and ethanol is crucial for maximizing yield and ensuring safety. Key parameters that are often fine-tuned include temperature, pressure, and reaction time. e3s-conferences.org

One patented method describes adding sodium metal and an inhibitor to a reactor at a controlled temperature of 0-30°C. google.com Absolute ethanol is then added dropwise under a vacuum over 2 to 4 hours. The reaction continues for another 2 to 4 hours to achieve a high yield of sodium ethoxide. google.com

Table 1: Optimized Reaction Parameters for Direct Synthesis

Parameter Value
Temperature 0-30°C google.com
Pressure -0.01 to -0.05 MPa (Vacuum) google.com
Reaction Time 4-8 hours google.com

Note: This interactive table summarizes key optimized parameters from a patented industrial process.

The presence of any water during this synthesis is highly detrimental, as it leads to the formation of sodium hydroxide (B78521), which can negatively impact the reaction's progress. e3s-conferences.org To prevent this and the degradation of the final product, the reaction should be carried out under an inert atmosphere, such as dry nitrogen. alkalimetals.comprepchem.com

Alternative Synthetic Routes to Sodium Ethoxide

Due to the hazards and costs associated with using elemental sodium, alternative synthetic routes have been developed, particularly for industrial-scale production. alkalimetals.comgoogle.com

Preparation via Sodium Hydroxide in Ethanol (Indirect Methods)

A more cost-effective and safer alternative involves the reaction of sodium hydroxide with anhydrous ethanol. chemicalbook.comalkalimetals.com This is a reversible equilibrium reaction. sciencemadness.org

NaOH + C₂H₅OH ⇌ C₂H₅ONa + H₂O

A significant challenge with this method is the incomplete conversion to sodium ethoxide due to the presence of water as a byproduct. chemicalbook.comwikipedia.org To drive the reaction forward and improve the yield, the water generated must be removed. chemicalbook.comalkalimetals.com Methods for water removal include the use of molecular sieves or azeotropic distillation with an entraining agent like benzene (B151609) or cyclohexane. chemicalbook.comgoogle.comgoogle.com

Another approach involves a ball milling method where sodium hydroxide and absolute ethanol are reacted in a ball mill. This process can enhance the reaction rate by increasing the surface area of the reactants and is considered a safer and more efficient method for industrial production. google.com

Scale-Up Considerations for Industrial Production of Sodium Ethoxide

Scaling up the production of sodium ethoxide from a laboratory to an industrial scale presents several challenges. The direct reaction of sodium and ethanol, while simple, is often deemed too dangerous and expensive for large-scale manufacturing. google.com

Industrial production methods predominantly favor the reaction of sodium hydroxide with ethanol. google.comgoogle.com A key consideration for this process is the efficient removal of water to drive the reaction to completion. One industrial method utilizes a reactive distillation tower where an ethanol-alkali solution reacts to form sodium ethoxide. The water produced is then removed through extractive distillation. google.com

Traditional industrial processes have used benzene as an azeotropic agent to remove water, but this method is falling out of favor due to the high toxicity of benzene and the complexity and cost of the required equipment. google.comgoogle.com Newer, cleaner technologies are being developed to avoid such hazardous materials. google.com

Table 2: Comparison of Industrial Production Methods

Method Advantages Disadvantages
Benzene Azeotropic Dehydration Low cost google.com High equipment investment, complex process, use of toxic benzene google.comgoogle.com
Molecular Sieve Dehydration Simple process, low energy consumption google.com High cost of molecular sieves google.com

Note: This interactive table compares different industrial-scale production methods for sodium ethoxide.

Purification Techniques for High-Purity Sodium Ethoxide in Research

For research applications requiring high-purity sodium ethoxide, several purification techniques are employed. A common method involves the precipitation of sodium ethoxide from an ethanol solution by adding a non-polar solvent like acetone. chemicalbook.comsciencemadness.org

Another technique is the removal of excess ethanol by heating the sodium ethoxide solution under a high vacuum. chemicalbook.com For obtaining solid, alcohol-free sodium ethoxide, the alcoholic solution can be distilled in a stream of hydrogen at temperatures up to 200°C to remove the last traces of ethanol. prepchem.com

Strategies for Removal of Degradation Products and Impurities

Sodium ethoxide is susceptible to degradation, especially when exposed to air and moisture. wikipedia.orgalkalimetals.com In moist air, it rapidly hydrolyzes to form sodium hydroxide. chemicalbook.comalkalimetals.com In dry air, it can react with carbon dioxide to form sodium ethyl carbonate and other degradation products. wikipedia.org

The primary impurities in commercially available or improperly stored sodium ethoxide are sodium hydroxide and sodium carbonate. chemicalbook.comguidechem.com Purification strategies often focus on removing these compounds.

One approach is to dissolve the impure sodium ethoxide in anhydrous ethanol. Sodium ethoxide is soluble in ethanol, while sodium hydroxide and sodium carbonate are much less soluble and can be removed by filtration. google.com The addition of molecular sieves can help remove any residual water and prevent further hydrolysis. chemicalbook.comsciencemadness.org

For high-purity requirements, it is often recommended to prepare fresh sodium ethoxide as needed, as purification can be challenging and may introduce more impurities if not performed under strictly anhydrous conditions. chemicalbook.comsciencemadness.org

Structural Elucidation and Advanced Characterization of Ethanol, Sodium Salt 1:1

Crystalline Structures and Polymorphism of Sodium Ethoxide

The determination of the crystal structure of sodium ethoxide has been accomplished through X-ray diffraction techniques. ias.ac.inwikipedia.org Research has shown that obtaining phase-pure sodium ethoxide can be challenging, as synthesis and solvent removal processes can yield mixtures of the solvent-free phase and solvated forms. iucr.orgrsc.org

The crystal structure of anhydrous sodium ethoxide is tetragonal. iucr.orgias.ac.in It features a layered, lamellar structure where layers of sodium (Na+) and oxygen (O−) centers alternate. wikipedia.org These layers form a quadratic net, described as an anti-PbO type structure. iucr.orggeo-leo.de The ethyl groups are situated covering the top and bottom of these layers and are noted to be disordered. iucr.orgwikipedia.orggeo-leo.de

There are slight variations in the reported crystallographic data. One study identified the structure as tetragonal with the space group P4/nmm, based on X-ray powder diffraction data. ias.ac.in A more recent, detailed analysis also determined a tetragonal crystal system but resolved the space group as P421m. iucr.orggeo-leo.deiucr.org This latter study was part of an effort that finally unraveled the crystal structure after 180 years since its first synthesis. researchgate.net The sodium atoms are coordinated to four oxygen atoms. iucr.org

Table 1: Crystallographic Data for Sodium Ethoxide
ParameterValue (Source A)Value (Source B)
Crystal SystemTetragonalTetragonal
Space GroupP4/nmm (No. 129)P421m
Lattice Constant 'a'4.4215(6) Å~6.2 Å
Lattice Constant 'c'9.088(24) Å~9.1 Å
Formula Units (Z)Not specified2
ReferenceChandran et al. (2006) ias.ac.inBeske et al. (2020) iucr.org

Spectroscopic Investigations of Sodium Ethoxide

Spectroscopic methods are crucial for confirming the identity and purity of sodium ethoxide, as well as for studying its behavior and decomposition. ias.ac.innsf.govscispace.com

Infrared (IR) spectroscopy is effectively used to characterize sodium ethoxide and verify its purity, particularly the absence of residual ethanol (B145695). ias.ac.inrsc.org The IR spectra exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. ias.ac.in The absence of broad absorption bands around 3500 cm⁻¹ (related to O-H stretching in alcohol) and 1600 cm⁻¹ confirms that the product is free from alcohol and solvated forms. ias.ac.in

Table 2: Key Infrared Absorption Bands for Sodium Ethoxide
Wavenumber (cm⁻¹)Vibrational ModeReference
~3000C–H stretching ias.ac.in
~1450C–H bending ias.ac.in
~1050C–O vibration ias.ac.in

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁷O NMR, provides detailed structural information and is used to analyze reaction mixtures and degradation products. nsf.govscispace.comresearchgate.net

¹³C NMR spectral data is available for sodium ethoxide. spectrabase.comnih.gov Furthermore, ¹H and ¹³C NMR have been instrumental in identifying the decomposition products of sodium ethoxide when exposed to air, such as sodium formate (B1220265) and sodium methyl carbonate. nsf.gov

¹⁷O-NMR spectroscopy has been applied to study sodium ethoxide in ethanol solutions. cdnsciencepub.com The ¹⁷O resonance of the ethanol solvent shifts linearly with the concentration of sodium ethoxide, which is attributed to the increasing ion concentration and the formation of solvation structures around the metal ion. cdnsciencepub.com

Table 3: NMR Spectroscopic Data for Sodium Ethoxide Systems
NucleusObservationReference
¹⁷OThe chemical shift of ethanol (7.4 ppm) changes with a slope of 0.031 ± 0.001 ppm/(% w/v) as sodium ethoxide concentration increases. cdnsciencepub.com
¹H, ¹³CUsed to identify decomposition products (sodium formate, sodium methyl carbonate) in aged samples. nsf.gov

Raman spectroscopy is another vibrational spectroscopy technique used to characterize sodium ethoxide. spectrabase.comnih.gov It is particularly useful for in-situ monitoring due to its non-contact sampling method. nsf.gov Studies have employed Raman spectroscopy to track the decomposition of solid sodium ethoxide when exposed to air. nsf.gov Spectral changes can be observed within a few hours, indicating that degradation begins almost immediately upon exposure. nsf.gov This decomposition is primarily a surface phenomenon, with the bulk material underneath remaining non-degraded for longer periods. nsf.gov

As detailed in Section 3.1, X-ray diffraction (XRD) is the definitive technique for elucidating the solid-state structure of sodium ethoxide. ias.ac.iniucr.org Powder X-ray diffraction (PXRD) is used for phase identification and for determining crystal structure when single crystals are not available. iucr.orgrsc.orgiucr.org The PXRD pattern of sodium ethoxide has been indexed to a tetragonal unit cell. iucr.orgias.ac.in The diffraction data confirms the layered nature of the compound and has been essential in resolving its crystal structure, which was unknown for over a century. iucr.orgrsc.org Measurements are typically performed on samples sealed in glass capillaries to prevent reaction with air. rsc.orgiucr.org

Analysis of Solvated Forms and Complexes of Sodium Ethoxide

During the synthesis and handling of sodium ethoxide, solvated forms can be produced, most notably the sodium ethoxide ethanol disolvate (NaOEt·2EtOH). iucr.orgwikipedia.orggeo-leo.de This phase is often found in mixtures with the anhydrous compound, particularly when excess ethanol is removed at room temperature under vacuum. iucr.orgrsc.org

The crystal structure of NaOEt·2EtOH has been determined by single-crystal X-ray diffraction. iucr.orggeo-leo.deiucr.org Unlike the layered structure of the anhydrous form, the solvate forms chain structures. geo-leo.deiucr.org These chains consist of Na⁺, ethoxide (–O⁻), and ethanol (–OH) groups, which are encased by the ethyl groups. geo-leo.deiucr.org The structure is stabilized by hydrogen-bond networks that diverge widely among different alkoxide solvates. geo-leo.de The identification and characterization of these solvated phases are critical for understanding the phase behavior of the NaOEt/EtOH system. rsc.orgwikipedia.org

Reaction Mechanisms Involving Ethanol, Sodium Salt 1:1

Role of Sodium Ethoxide as a Strong Base in Organic Transformations

With a pKa of its conjugate acid (ethanol) around 16, sodium ethoxide is a strong base capable of deprotonating a wide range of organic compounds, particularly those with acidic protons. This characteristic is fundamental to its application in several important organic reactions.

One of the most significant applications of sodium ethoxide as a strong base is in the formation of enolates from carbonyl compounds. Enolates are highly reactive intermediates that serve as key nucleophiles in carbon-carbon bond-forming reactions.

Claisen Condensation: In the Claisen condensation, two ester molecules react in the presence of a strong base like sodium ethoxide to form a β-keto ester. alkimia.co.infiveable.mechemicalnote.com The mechanism involves the following steps:

Enolate Formation: Sodium ethoxide abstracts an α-hydrogen from an ester molecule, forming a resonance-stabilized enolate. fiveable.melibretexts.org

Nucleophilic Attack: The enolate then acts as a nucleophile and attacks the carbonyl carbon of a second ester molecule. fiveable.mechemicalnote.com

Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-keto ester. fiveable.me

Malonic Ester Synthesis: This synthesis is a versatile method for preparing carboxylic acids. It utilizes diethyl malonate, which has particularly acidic α-hydrogens due to the presence of two adjacent carbonyl groups. libretexts.orgchemistrysteps.com

Enolate Formation: Sodium ethoxide readily deprotonates diethyl malonate to form a stable enolate. libretexts.orgchemistnotes.comlibretexts.org

Alkylation: This enolate then undergoes a nucleophilic substitution reaction (S(_N)2) with an alkyl halide. libretexts.orgchemistrylearner.com

Hydrolysis and Decarboxylation: The resulting dialkyl malonic ester is then hydrolyzed to a dicarboxylic acid, which upon heating, decarboxylates to yield a substituted carboxylic acid. libretexts.orgchemistrylearner.com

ReactionRole of Sodium EthoxideKey IntermediateFinal Product Type
Claisen CondensationStrong BaseEster Enolateβ-Keto Ester
Malonic Ester SynthesisStrong BaseMalonate EnolateSubstituted Carboxylic Acid

Sodium ethoxide is a strong, albeit not sterically hindered, base, which makes it effective in promoting elimination reactions, particularly through the E2 (bimolecular elimination) mechanism. khanacademy.orgyoutube.com In an E2 reaction, the removal of a proton and the departure of a leaving group occur in a single, concerted step. youtube.com

The regioselectivity of the elimination (i.e., the position of the newly formed double bond) is influenced by the steric hindrance of the base and the substrate. With a non-bulky base like sodium ethoxide, the reaction typically follows Zaitsev's rule, leading to the formation of the more substituted (and more stable) alkene as the major product. stackexchange.com For instance, the reaction of 2-bromopropane with sodium ethoxide in ethanol (B145695) yields propene. libretexts.org

Sodium Ethoxide as a Nucleophile in Substitution Reactions (S(_N)2 Mechanism)

In addition to its basicity, the ethoxide ion is also a good nucleophile and can participate in bimolecular nucleophilic substitution (S(_N)2) reactions. proprep.comreddit.com In these reactions, the ethoxide ion attacks an electrophilic carbon atom, displacing a leaving group. wikipedia.org

The Williamson ether synthesis is a classic and widely used method for preparing symmetrical and unsymmetrical ethers. wikipedia.orgbyjus.comchemeurope.com The reaction involves the S(_N)2 attack of an alkoxide, such as sodium ethoxide, on a primary alkyl halide. wikipedia.orgbyjus.comunacademy.com

For example, the reaction of sodium ethoxide with chloroethane (B1197429) produces diethyl ether. wikipedia.orgchemeurope.com

Mechanism: The reaction proceeds via a backside attack of the ethoxide nucleophile on the carbon atom bearing the halogen. wikipedia.orgbyjus.com This concerted mechanism results in an inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.com

The success of the Williamson ether synthesis is highly dependent on the nature of the alkyl halide. Primary alkyl halides are ideal substrates as they are most susceptible to S(_N)2 attack. wikipedia.orgmasterorganicchemistry.com Secondary alkyl halides can also be used, but elimination reactions (E2) become a competing pathway. stackexchange.com Tertiary alkyl halides almost exclusively undergo elimination due to steric hindrance around the reaction center. stackexchange.com

SubstrateMajor Product with Sodium Ethoxide
Primary Alkyl HalideEther (S(_N)2)
Secondary Alkyl HalideMixture of Ether (S(_N)2) and Alkene (E2)
Tertiary Alkyl HalideAlkene (E2)

Alkoxylation refers to the introduction of an alkoxy group (-OR) onto a molecule. Sodium ethoxide is a common reagent for this purpose, reacting with various electrophiles to form new carbon-oxygen bonds. alkimia.co.in These reactions are fundamental in modifying the properties of organic molecules, such as their solubility or reactivity. alkimia.co.in

Mechanistic Pathways in Polymerization Reactions Initiated or Catalyzed by Sodium Ethoxide

Sodium ethoxide can act as an initiator or catalyst in certain types of polymerization reactions, particularly anionic polymerization. alkimia.co.in

In the case of cyclic monomers like epoxides (e.g., ethylene oxide), sodium ethoxide can initiate ring-opening polymerization. researchgate.net The mechanism involves the nucleophilic attack of the ethoxide ion on one of the carbon atoms of the epoxide ring. This attack opens the ring and generates a new alkoxide, which can then attack another monomer molecule, propagating the polymer chain. researchgate.net

A study on the depolymerization of polyethylene (B3416737) terephthalate (B1205515) (PET) waste demonstrated the catalytic role of sodium ethoxide. rsc.org The proposed mechanism involves the deprotonation of ethylene glycol by sodium ethoxide, followed by a nucleophilic attack of the resulting glycolate anion on the carbonyl carbon of the PET polymer chain, leading to transesterification and breakdown of the polymer. rsc.org

Transesterification Reaction Mechanisms with Sodium Ethoxide Catalysis

Sodium ethoxide is an effective catalyst for transesterification, a process that converts one ester into another by exchanging the alkoxy group. masterorganicchemistry.comconicet.gov.ar This reaction is reversible and can be catalyzed by either acids or bases, but the base-catalyzed mechanism is particularly efficient. srsbiodiesel.com

Under basic conditions with sodium ethoxide, the reaction proceeds via a nucleophilic acyl substitution mechanism, typically involving two main steps: addition and elimination. masterorganicchemistry.comyoutube.com

Nucleophilic Addition: The reaction is initiated by the ethoxide ion (⁻OCH₂CH₃), a potent nucleophile, which attacks the electrophilic carbonyl carbon of the starting ester. This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. masterorganicchemistry.comsrsbiodiesel.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed by expelling the original alkoxide group (e.g., methoxide, ⁻OCH₃) as a leaving group. youtube.com This results in the formation of the new ethyl ester and a new alkoxide.

Step Description Reactants Intermediate/Products
1. Initiation The ethoxide ion acts as a nucleophile.Starting Ester (e.g., Methyl Butanoate), Sodium EthoxideTetrahedral Intermediate
2. Nucleophilic Attack The ethoxide ion attacks the carbonyl carbon of the ester.Tetrahedral IntermediateNew Ester (Ethyl Butanoate), Methoxide Ion
3. Elimination The original alkoxy group (methoxide) is eliminated as the leaving group.Methoxide Ion, Ethanol (Solvent)Methanol, Ethoxide Ion (Catalyst Regeneration)

This interactive table summarizes the key steps in the sodium ethoxide-catalyzed transesterification of a methyl ester to an ethyl ester.

Computational Chemistry Approaches to Reaction Mechanisms of Sodium Ethoxide

Computational chemistry provides powerful tools for investigating the detailed mechanisms of chemical reactions, including those involving sodium ethoxide. rsc.orgnih.gov These methods allow for the study of reaction pathways, transition states, and the influence of various factors like solvents, which are often difficult to probe experimentally. osu.edu

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules and modeling reaction mechanisms. mdpi.com DFT calculations can be employed to map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. iastate.edu

For reactions involving sodium ethoxide, such as nucleophilic substitution or elimination, DFT can be used to:

Determine Reaction Energetics: Calculate the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for each step of the reaction, indicating whether a step is favorable.

Locate Transition States: Identify the geometry of the highest energy point along the reaction coordinate, which corresponds to the transition state. The energy of this state is used to calculate the activation energy barrier, a key factor in determining the reaction rate. lboro.ac.uk

Visualize Reaction Pathways: By calculating the intrinsic reaction coordinate (IRC), DFT can confirm that a located transition state correctly connects the desired reactants and products.

For example, in a study of an Sₙ2 reaction, DFT can model the approach of the ethoxide nucleophile to the substrate, the formation of the pentacoordinate transition state, and the departure of the leaving group. iastate.edu The accuracy of these calculations depends on the choice of the functional (e.g., B3LYP, M06-2X) and the basis set. researchgate.netnih.gov

Computational Task Information Gained Relevance to Sodium Ethoxide Reactions
Geometry Optimization Lowest energy structures of reactants, intermediates, products.Predicts the stable forms of molecules involved.
Frequency Calculation Characterizes stationary points (minima or transition states).Confirms the nature of calculated structures.
Transition State Search Finds the structure and energy of the reaction barrier.Determines the activation energy and reaction rate.
IRC Calculation Maps the reaction pathway from transition state to products/reactants.Verifies the proposed mechanistic pathway.

This interactive table outlines common DFT calculation tasks and their application in studying reaction mechanisms.

The solvent plays a critical role in reactions involving charged species like sodium ethoxide. osti.gov The choice of solvent can significantly influence the reaction rate and the selectivity between competing pathways, such as substitution (Sₙ2) versus elimination (E2). stackexchange.com

Computational methods can model these solvent effects in several ways:

Continuum Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally efficient and captures bulk electrostatic effects of the solvent on the solute.

Discrete Solvent Models: In this approach, individual solvent molecules are explicitly included in the calculation. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for understanding reactivity. iastate.edu For example, polar protic solvents like ethanol can form hydrogen bonds with the ethoxide ion, stabilizing it and potentially reducing its nucleophilicity. chemistrysteps.com In contrast, polar aprotic solvents like DMSO solvate the sodium cation but leave the ethoxide anion "naked" and more reactive. chemistrysteps.com

Catalytic Applications of Ethanol, Sodium Salt 1:1 in Advanced Synthesis

Catalysis in Organic Synthesis

Sodium ethoxide is a cornerstone reagent in organic synthesis, where its strong basicity is harnessed to promote a variety of reactions. It is frequently employed to deprotonate organic molecules, generating reactive intermediates like enolates, which are pivotal for forming new carbon-carbon bonds. Its catalytic activity is central to several classical and contemporary organic reactions, making it indispensable for building complex molecular architectures.

In the realm of fine chemicals, which includes the synthesis of fragrances, flavorings, and other specialty compounds, sodium ethoxide serves as a key catalyst. alkimia.co.in Its primary role is in condensation and esterification reactions that are fundamental to this sector. alkimia.co.inwikipedia.org

One of the most prominent applications is in the Claisen condensation , a carbon-carbon bond-forming reaction. wikipedia.org In this process, sodium ethoxide acts as a strong base to remove an α-proton from an ester, creating a highly reactive enolate intermediate. This enolate then attacks another ester molecule, leading to the formation of β-keto esters or β-diketones, which are valuable precursors for more complex molecules. wikipedia.org

Another significant application is the malonic ester synthesis , which is used to form carboxylic acids. Sodium ethoxide is used to deprotonate diethyl malonate or similar compounds, and the resulting carbanion can then be alkylated. This versatility allows for the synthesis of a wide array of substituted carboxylic acids used in the production of various fine chemicals. unb.ca

Table 1: Key Reactions in Fine Chemical Synthesis Catalyzed by Sodium Ethoxide

Reaction TypeRole of Sodium EthoxideSubstrate ExampleProduct Class
Claisen CondensationStrong Base (Enolate Formation)Ethyl acetateβ-Keto ester
Malonic Ester SynthesisStrong Base (Carbanion Formation)Diethyl malonateSubstituted Carboxylic Acids
EsterificationCatalyst / BaseCarboxylic Acid + AlcoholEster

The pharmaceutical industry extensively utilizes sodium ethoxide as a catalyst and reagent for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. wikipedia.orgresearchgate.net Its role as a strong base is crucial for facilitating reactions that build the complex molecular scaffolds of many drugs. alkimia.co.in

Sodium ethoxide is instrumental in cyclization and condensation reactions required for synthesizing heterocyclic compounds, which are common cores in many pharmaceuticals. For example, it is used in the production of barbiturates like phenobarbital. researchgate.net It also serves as a catalyst in the synthesis of other important drugs, including the antihypertensive agent methyldopa and the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone. unb.caresearchgate.net

Table 2: Examples of Pharmaceuticals Synthesized Using Sodium Ethoxide

Pharmaceutical ProductTherapeutic ClassRole of Sodium Ethoxide in Synthesis
PhenobarbitalAnticonvulsant / HypnoticCatalyst in condensation reactions
MethyldopaAntihypertensiveReagent in intermediate synthesis
PhenylbutazoneNon-Steroidal Anti-inflammatoryCatalyst for cyclization reactions
EthazineAntihistamineUsed as a strong base in synthesis
PyrimethamineAntiprotozoalCatalyst in heterocyclic ring formation
Tetracaine hydrochlorideLocal AnestheticUsed in esterification steps

In the agrochemical sector, sodium ethoxide is a vital reagent for producing a range of pesticides, herbicides, and other crop protection agents. unb.caresearchgate.net The synthesis of these complex organic molecules often requires robust reaction conditions and a strong base to drive reactions to completion, a role effectively filled by sodium ethoxide. wikipedia.org It is employed as a strong alkaline catalyst and an ethoxylating agent in various synthetic pathways. researchgate.net The use of sodium ethoxide ensures high yields and product quality, which are critical factors in the large-scale production of agrochemicals. unb.ca

Sodium ethoxide also finds application as a reagent in the synthesis of various dyes and pigments. alkimia.co.inresearchgate.net The production of these complex aromatic compounds often involves condensation reactions where a strong base is necessary to facilitate the formation of the chromophoric system. While specific reaction details vary widely depending on the target dye, the fundamental role of sodium ethoxide is to act as a catalyst, typically by deprotonating a substrate to create a more reactive nucleophile. This is particularly relevant in syntheses involving the formation of carbon-carbon or carbon-nitrogen bonds, which are essential for constructing the conjugated systems responsible for color.

Initiation and Catalysis in Polymer Science

Beyond its applications in traditional organic synthesis, sodium ethoxide serves as an important initiator and catalyst in polymer chemistry. alkimia.co.in It is particularly effective in processes that proceed via an anionic mechanism, where it can initiate the polymerization of certain monomers to produce polymers with controlled characteristics. wikipedia.org

Sodium ethoxide is used as an initiator for the anionic polymerization of vinyl monomers, particularly those with electron-withdrawing groups that can stabilize the negative charge of the propagating species. wikipedia.org A notable example is the polymerization of acrylonitrile.

The initiation step involves the nucleophilic attack of the ethoxide anion (CH₃CH₂O⁻) from sodium ethoxide on the electron-deficient double bond of the vinyl monomer. This attack breaks the π-bond and forms a new covalent bond, transferring the negative charge to the monomer unit and creating a new carbanion. This carbanion is the active center that subsequently propagates the polymer chain by adding to successive monomer units in a chain-growth fashion. This process, known as anionic vinyl polymerization, can sometimes proceed as a living polymerization, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. nih.gov

Table 3: Anionic Polymerization of Acrylonitrile Initiated by Sodium Ethoxide

StepDescriptionReactantsProduct
Initiation The ethoxide anion attacks the acrylonitrile monomer, creating a carbanion.Sodium Ethoxide + AcrylonitrileCarbanionic Species
Propagation The carbanion adds to another acrylonitrile monomer, extending the polymer chain.Growing Polymer Chain + AcrylonitrileLengthened Polymer Chain

Polyether and Polyester Production

Sodium ethoxide, also known as sodium ethanolate, serves as a catalyst in the production of polyethers and polyesters. In polyester synthesis, alkali metal alkoxides like sodium ethoxide are utilized. The process typically involves the esterification of dicarboxylic acids, such as terephthalic acid, with diols like ethylene glycol to form an ester oligomer. This is followed by a polycondensation reaction, often carried out in the presence of a catalyst like sodium ethoxide, to increase the molecular weight of the polymer.

Recent research has highlighted the use of sodium ethoxide as a cost-effective and environmentally benign catalyst for the chemical depolymerization of post-consumer polyethylene (B3416737) terephthalate (B1205515) (PET) waste. rsc.orgrsc.org This process, known as glycolysis, converts PET into its monomer, bis(2-hydroxyethyl)terephthalate (BHET), which can then be used to produce new polyester. rsc.orgrsc.org The catalytic mechanism involves the deprotonation of ethylene glycol by sodium ethoxide, followed by a nucleophilic attack on the carbonyl group of the PET polymer chain. rsc.org Studies have demonstrated that high PET conversion (98%) and BHET yield (76%) can be achieved under optimized conditions. rsc.org

In the context of modifying polyester fibers, sodium ethoxide has been used in alkali treatments to improve the feel and properties of the fabric. journalagent.com Treatment of polyester with sodium ethoxide in ethanol (B145695) can lead to a controlled hydrolysis of the ester linkages on the fiber surface, resulting in a weight loss and a silk-like handle. journalagent.comresearchgate.net

Co-catalyst Roles in Advanced Polymerization Systems

Sodium ethoxide can play a role as a component or precursor in the preparation of advanced polymerization catalyst systems, particularly Ziegler-Natta catalysts. These catalysts are widely used in the production of polyolefins such as polyethylene and polypropylene.

Ziegler-Natta catalysts are typically composed of a transition metal compound (from Group IV, like titanium) and an organoaluminum compound (a co-catalyst). libretexts.org While sodium ethoxide is not a primary catalyst in these systems, it can be used in the preparation of the magnesium chloride support, which is a crucial component of modern Ziegler-Natta catalysts. For instance, a high-activity Ziegler-Natta catalyst can be prepared using MgCl2 of the "ethoxide type". researchgate.net In this context, the ethoxide component influences the morphology and activity of the final catalyst.

The function of the co-catalyst, typically an organoaluminum compound like triethylaluminum, is to activate the transition metal center to create an active site for polymerization. libretexts.orgwikipedia.org The polymerization of olefins then proceeds via insertion of the monomer into the transition metal-carbon bond. wikipedia.org

Role of Sodium Ethoxide in Biodiesel Production (Transesterification)

Sodium ethoxide is a highly effective catalyst for the transesterification of triglycerides (vegetable oils and animal fats) with ethanol to produce fatty acid ethyl esters (FAEEs), commonly known as biodiesel. researchgate.netchemicalbook.com This process is an important route to producing a renewable and biodegradable fuel.

The transesterification reaction involves the conversion of triglycerides into esters and glycerol in the presence of an alcohol and a catalyst. nih.gov Sodium ethoxide, being a strong base, is more active than catalysts like sodium hydroxide (B78521). researchgate.net The ethoxide ion (CH3CH2O-) is the active catalytic species that attacks the carbonyl group of the triglyceride. extension.org

The use of ethanol in this process, known as the ethanolic route, offers environmental advantages over the more common methanolic route. researchgate.net Research has been conducted to optimize the conditions for biodiesel production using sodium ethoxide, studying the effects of temperature, alcohol-to-oil ratio, and catalyst concentration on the reaction conversion. researchgate.net

It is important to note that while sodium methoxide is also a common catalyst for biodiesel production, sodium ethoxide is specifically used when ethanol is the alcohol of choice. extension.org The reaction of sodium hydroxide with ethanol can be used to produce sodium ethoxide in situ for the reaction. researchgate.net

Catalytic Functions in Specialized Chemical Processes

Sodium ethoxide's strong basicity makes it a valuable catalyst in a variety of specialized chemical syntheses.

Hydrazine Synthesis

Sodium ethoxide is utilized as a catalyst in certain methods of hydrazine synthesis. echemi.com For instance, in the Wolff-Kishner reduction, a carbonyl compound is converted to a hydrazone, which is then heated with a strong base like sodium ethoxide to yield the corresponding alkane and nitrogen gas. youtube.com While this is a reduction reaction and not a direct synthesis of hydrazine, it demonstrates the role of sodium ethoxide in reactions involving hydrazine derivatives. youtube.com One source mentions its use as a catalyst for hydrazine synthesis through a dehydrogenation reaction, although the details of this specific process are not extensively described. echemi.com

Hydrogenation of Vegetable Oils

Sodium ethoxide can be employed as a catalyst in the hydrogenation of vegetable oils. echemi.com This process involves the addition of hydrogen to the double bonds of unsaturated fatty acids in the presence of a catalyst, converting liquid oils into semi-solid or solid fats. ncert.nic.infediol.eumectech.co.in While nickel is a more commonly known catalyst for this process, alkoxides like sodium ethoxide can also facilitate this transformation. ncert.nic.inscribd.com The resulting hydrogenated fats have altered physical properties, such as a higher melting point, which makes them suitable for various food applications. fediol.eu

Chemical Depolymerization of Polyethylene Terephthalate (PET)

Ethanol, sodium salt (1:1), also known as sodium ethoxide, has emerged as a cost-effective and environmentally benign catalyst for the chemical depolymerization of post-consumer Polyethylene Terephthalate (PET) waste. rsc.org The primary method employed is glycolysis, a chemical recycling technique that converts PET into its monomer, bis(2-hydroxyethyl)terephthalate (BHET). rsc.orgrsc.org This process allows for the integration of the recycled monomer into existing PET production lines. rsc.org

The catalytic mechanism involves the transesterification of the PET polymer. rsc.orgacs.org In the initial step, sodium ethoxide, acting as a strong base, deprotonates ethylene glycol (EG). rsc.orgacs.org The resulting deprotonated ethylene glycol then undergoes a nucleophilic substitution reaction with the carbonyl group's electron-deficient carbon atom within the PET polymer chain. rsc.orgacs.org Finally, the leaving group of the polymer chain is protonated. rsc.orgacs.org

Research has demonstrated that sodium ethoxide shows comparable or even superior performance to other commonly used catalysts, such as zinc acetate and cobalt acetate, under similar reaction conditions. rsc.orgdgmk.de Optimized process parameters have led to high PET conversion rates and significant yields of BHET. rsc.orgdgmk.de Kinetic studies have revealed that the depolymerization reaction is endothermic and follows a first-order reversible reaction kinetic model at higher temperatures (170–197 °C), while a heterogeneous shrinking core mechanism is applicable at lower temperatures (160–170 °C). acs.orgacs.org The reusability of the ethylene glycol and catalyst solution has been demonstrated for at least five cycles with persistent conversion, highlighting its potential for large-scale industrial applications. rsc.org

Table 1: Comparative Performance of Sodium Ethoxide in PET Glycolysis

Catalyst PET Conversion (%) BHET Yield (%) Temperature (°C)
Sodium Ethoxide 98 76 197
Zinc Acetate 97 75 197
Cobalt Acetate 93 70 197

Synthesis of Corrosion Inhibitors

Sodium ethoxide serves as a crucial base in the synthesis of specific heterocyclic compounds that function as effective corrosion inhibitors. sigmaaldrich.com Notably, it is utilized in the efficient synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile compounds. sigmaaldrich.com These compounds have demonstrated applicability in preventing the corrosion of steel alloys. sigmaaldrich.com The role of sodium ethoxide in this context is to facilitate the necessary condensation reactions, highlighting its utility in the development of materials for industrial corrosion prevention. sigmaaldrich.com

Biomass Processing and Lignin Depolymerization

In the realm of biomass valorization, sodium ethoxide finds application in the complex process of lignin depolymerization. sigmaaldrich.com Lignin, an abundant aromatic polymer, can be broken down into valuable monophenolic compounds. sigmaaldrich.com Sodium ethoxide is employed for effective organic solvent fractionation during this process, which enhances the yield of these monophenolic products. sigmaaldrich.com This underscores its versatility in intricate organic synthesis and biomass processing. sigmaaldrich.com Furthermore, sodium ethoxide has been used as a catalyst for the extraction of phenolic constituents from flax shive, indicating its potential in deriving value-added chemicals from various biomass sources. researchgate.netchemicalbook.com

Graphene Foam Production via Pyrolysis

Sodium ethoxide serves as a precursor for the synthesis of graphene foam, a three-dimensional porous carbon material with a large surface area. researchgate.net The production method involves the simple combustion or pyrolysis of sodium ethoxide powder. researchgate.net This process is considered scalable and energy-efficient as it does not necessitate a two-step carbonization-activation process or a sacrificial template. researchgate.net The resulting carbon foam exhibits a high micropore volume, making it a suitable material for applications such as hydrogen storage. researchgate.net The synthesis process involves heating sodium ethoxide in an inert atmosphere, which leads to the formation of a black carbon powder that is subsequently washed and filtered. researchgate.net

Stability and Degradation Pathways of Ethanol, Sodium Salt 1:1

Strategies for Mitigation of Degradation and Enhanced Storage of Ethanol (B145695), Sodium Salt (1:1)

The inherent instability of ethanol, sodium salt (1:1), also known as sodium ethoxide, necessitates specific strategies to mitigate its degradation and ensure its quality over time. The primary degradation pathways involve hydrolysis from atmospheric moisture and reaction with carbon dioxide. researchgate.netwikipedia.org Samples of sodium ethoxide can degrade over time, even in solid form, leading to a gradual darkening of the material. wikipedia.org To ensure the compound's efficacy, particularly in sensitive applications like Suzuki reactions where lot-to-lot variability can be a significant issue, proper storage and handling are crucial. wikipedia.org

Key strategies for enhancing the stability and storage life of sodium ethoxide revolve around controlling the storage atmosphere, temperature, and packaging, as well as the potential use of chemical inhibitors.

Inert Atmosphere Storage:

The most critical factor in preventing the degradation of sodium ethoxide is the exclusion of atmospheric air, specifically moisture and carbon dioxide. wikipedia.orgamazonaws.com Storage under a dry, inert atmosphere is the most effective method to maintain its purity. amazonaws.com

Nitrogen and Argon: Both nitrogen and argon are commonly used inert gases for the storage of sodium ethoxide. chemicalbook.com Storing the compound under a dry nitrogen environment has been shown to prevent detectable degradation over several days. amazonaws.comnsf.gov Sealing containers under nitrogen or argon is a standard practice for maintaining stability. chemicalbook.com

Mechanism of Protection: By displacing air, the inert gas blanket prevents the reaction of sodium ethoxide with water vapor, thus inhibiting the formation of sodium hydroxide (B78521) and ethanol. wikipedia.orgslideshare.net It also prevents the reaction with carbon dioxide, which leads to the formation of sodium ethyl carbonate and subsequently other salts. wikipedia.org

Temperature Control:

While sodium ethoxide is a solid with a high melting point, its thermal stability is finite. Thermal decomposition begins at temperatures below 300°C (573 K). researchgate.netstackexchange.com

Recommended Storage Temperatures: To minimize the rate of any potential degradation reactions, storage in a cool, dry place is recommended. uspnf.com Specific temperature ranges, such as between 15°C and 25°C, are often cited. chemicalbook.com Storing at low temperatures (0-30°C) in a dark environment has been noted to significantly prolong storage time, especially when inhibitors are used. google.com

Chemical Inhibitors:

The use of chemical inhibitors can provide an additional layer of protection against degradation, particularly for sodium ethoxide solutions.

Nitrile-Based Inhibitors: A patented method has demonstrated that the addition of certain nitrile compounds can significantly extend the storage life of sodium ethoxide solutions to over six months. google.com Examples of these inhibitors include acetonitrile, propionitrile, and malononitrile. google.com These inhibitors are thought to work by preventing the reaction of sodium ethoxide with air. google.com

Table 1: Effectiveness of Nitrile-Based Inhibitors on Sodium Ethoxide Solution Storage

Inhibitor Storage Conditions Extended Storage Time
Acetonitrile, Propionitrile, Malononitrile, etc. Low temperature (0-30°C), protected from light > 6 months

Data sourced from patent information. google.com

Packaging and Handling:

Proper packaging is essential to maintain the integrity of the inert atmosphere and protect the compound from environmental factors.

Airtight Containers: Sodium ethoxide should be stored in tightly sealed containers to prevent the ingress of air and moisture. chemicalbook.com For highly reactive alkali metals and their derivatives, combination packaging consisting of a rigid inner container secured within a non-bulk outer packaging is a recommended practice. cleanearthinc.com

Material of Containers: The choice of container material is also important. While specific materials for sodium ethoxide are not extensively detailed, general guidelines for pharmaceuticals and reactive chemicals suggest the use of inert materials like specific types of glass or metal containers, such as aluminum or stainless steel, which are impermeable to gases. who.int

Handling Procedures: When handling sodium ethoxide, it is crucial to minimize its exposure to the atmosphere. Working in a glove box or under a continuous flow of an inert gas is advisable for laboratory-scale operations.

The following table summarizes the primary strategies for mitigating degradation and enhancing the storage of sodium ethoxide.

Table 2: Summary of Mitigation and Storage Strategies for Sodium Ethoxide

Strategy Method Mechanism of Action Key Considerations
Inert Atmosphere Storage under dry nitrogen or argon gas. amazonaws.comchemicalbook.comnsf.gov Prevents contact with atmospheric moisture and carbon dioxide, inhibiting hydrolysis and carbonate formation. wikipedia.org The inert gas must be dry. Containers should be properly sealed to maintain the inert atmosphere.
Temperature Control Store in a cool, dry place, for instance between 15°C and 25°C. chemicalbook.comuspnf.com Reduces the rate of thermal decomposition and other degradation reactions. Avoid exposure to high temperatures; thermal decomposition starts below 300°C. researchgate.netstackexchange.com
Chemical Inhibition Addition of nitrile compounds (e.g., acetonitrile, propionitrile) to solutions. google.com Inhibits the reaction of sodium ethoxide with air. google.com Primarily applicable to sodium ethoxide solutions. Can extend storage for over 6 months. google.com
Appropriate Packaging Use of airtight, sealed containers. chemicalbook.com Potentially rigid inner containers within a protective outer packaging. cleanearthinc.com Provides a physical barrier against atmospheric contaminants. Containers must be robust and made of non-reactive materials.

By implementing these strategies, the stability of Ethanol, sodium salt (1:1) can be significantly enhanced, ensuring its quality and reliability for its various chemical applications.

Ethanol, sodium salt (1:1): A Look into Advanced Research and Future Applications

Ethanol, sodium salt (1:1), commonly known as sodium ethoxide, is a pivotal chemical compound with established roles as a strong base and nucleophile in organic synthesis. Beyond its conventional applications, ongoing research is charting new territories for this versatile alkoxide, focusing on sustainable production, novel technological uses, and a deeper mechanistic understanding, all within the framework of green chemistry. This article explores the advanced research directions and future perspectives for sodium ethoxide.

Advanced Research Directions and Future Perspectives

Role in Supramolecular Chemistry and Complex Formation

Ethanol, sodium salt (1:1), commonly known as sodium ethoxide, plays a significant role in the field of supramolecular chemistry, primarily through the interactions of its constituent ions, the sodium cation (Na⁺) and the ethoxide anion (CH₃CH₂O⁻). Its involvement in this area of chemistry is centered on its ability to participate in the formation of host-guest complexes, act as a structure-directing agent in the synthesis of coordination polymers, and contribute to the assembly of intricate supramolecular structures.

The fundamental nature of sodium ethoxide as an ionic compound, consisting of Na⁺ and ethoxide (EtO⁻) centers, dictates its behavior in supramolecular systems. The crystal structure of solid sodium ethoxide reveals a layered arrangement of alternating sodium and oxygen centers. researchgate.net This inherent structure provides a basis for understanding its interactions in the formation of more complex assemblies.

A primary aspect of sodium ethoxide's role in supramolecular chemistry involves the complexation of the sodium cation. Macrocyclic polyethers, such as crown ethers, are well-known for their ability to selectively bind alkali metal cations, including Na⁺. The size of the crown ether's cavity is a crucial factor in the stability of the resulting complex. For instance, 15-crown-5 (B104581) is known to have a high selectivity for Na⁺ ions due to the complementary size of its cavity. wikipedia.org When sodium ethoxide is present, the sodium cation can be encapsulated by the crown ether, forming a stable host-guest complex. The ethoxide anion remains as the counter-ion in these systems. The thermodynamics of such complexations have been a subject of study, revealing the influence of the solvent and the specific crown ether on the stability of the formed complex. muk.ac.irsid.ir

Beyond simple encapsulation of the sodium ion, sodium ethoxide can be directly involved in the formation of more intricate, mixed-metal or mixed-ligand supramolecular structures. An example of this is the formation of a tetranuclear iron(II)-sodium complex where sodium ethoxide is a key component. In this structure, the [EtONa] ion pair acts as a bridge between two iron(II) centers, demonstrating the direct participation of both the sodium and ethoxide ions in the supramolecular assembly.

The table below summarizes key aspects of supramolecular systems involving sodium ethoxide, drawing from documented research findings.

Host/Ligand SystemGuest/Interacting SpeciesNature of InteractionKey Findings
15-Crown-5Sodium Cation (from Sodium Ethoxide)Host-Guest ComplexationHigh selectivity for Na⁺ due to complementary cavity size. wikipedia.org
N,N'-ethylenebis(3-hydroxy-1-methylbut-2-enylideneaminato)iron(II)Sodium EthoxideMixed-Metal Complex FormationFormation of a tetranuclear iron(II)-sodium complex with [EtONa] bridging units.
EthanolSodium EthoxideSolvate FormationForms a stable disolvate, CH₃CH₂ONa·2CH₃CH₂OH, with a distinct crystal structure. wikipedia.org

Future research in this area is likely to further explore the nuanced role of the ethoxide anion in directing supramolecular architectures. Investigations into its participation in the formation of coordination polymers and metal-organic frameworks could reveal new materials with interesting properties. Additionally, more detailed thermodynamic and kinetic studies of complex formation involving sodium ethoxide will provide a deeper understanding of the fundamental principles governing these supramolecular systems.

Q & A

Q. What are the standard laboratory methods for synthesizing sodium ethoxide, and how can reaction efficiency be optimized?

Sodium ethoxide is typically synthesized via the reaction of anhydrous ethanol with metallic sodium under controlled conditions. A common protocol involves adding sodium metal to ethanol in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or hydrolysis. The reaction produces hydrogen gas, requiring careful venting . To optimize yield and purity:

  • Use absolute ethanol to minimize water content, which hydrolyzes sodium ethoxide to NaOH and ethanol .
  • Monitor reaction temperature to avoid excessive exothermicity; cooling may be necessary .
  • Purify the product by recrystallization from dry ethanol or precipitation with diethyl ether, followed by vacuum drying . Elemental analysis (e.g., C, H, Na content) and single-crystal X-ray diffraction can confirm purity .

Q. How should sodium ethoxide be stored and handled to mitigate its hygroscopic and reactive nature?

Sodium ethoxide’s hygroscopicity necessitates strict anhydrous conditions:

  • Store in airtight containers under inert gas (argon) with desiccants like molecular sieves .
  • Handle in gloveboxes or sealed systems to prevent moisture ingress, which degrades the compound into NaOH and ethanol .
  • Avoid contact with protic solvents (e.g., water, alcohols with trace moisture) to prevent violent exothermic reactions .

Q. What analytical techniques are suitable for characterizing sodium ethoxide purity and structure?

Key methods include:

  • Elemental analysis : Quantify C, H, Na, and O content to verify stoichiometry (e.g., deviations indicate hydrolysis) .
  • X-ray diffraction (XRD) : Single-crystal XRD resolves crystal structure, while powder XRD assesses phase purity .
  • Spectroscopy : FT-IR identifies ethoxide ion (C-O stretching at ~1050 cm⁻¹) and absence of hydroxide bands. UV-Vis or fluorescence spectroscopy (e.g., in ethanol solutions) can detect impurities .

Advanced Research Questions

Q. How can conflicting data on sodium ethoxide’s catalytic efficiency in esterification or condensation reactions be resolved?

Contradictions in catalytic performance often arise from variations in:

  • Moisture content : Trace water hydrolyzes sodium ethoxide, reducing its basicity. Use Karl Fischer titration to quantify moisture in reagents .
  • Solvent polarity : Ethanol’s protic nature may solvate the ethoxide ion, altering reactivity. Compare results in aprotic solvents (e.g., THF) .
  • Substrate compatibility : Steric hindrance or electronic effects in substrates (e.g., bulky esters) may limit catalytic activity. Conduct kinetic studies under controlled conditions .

Q. What experimental strategies mitigate hydrolysis of sodium ethoxide in moisture-sensitive syntheses?

To minimize hydrolysis:

  • Anhydrous protocols : Use Schlenk lines or gloveboxes for reagent transfer. Pre-dry solvents over molecular sieves .
  • In situ generation : Prepare sodium ethoxide immediately before use rather than storing it .
  • Alternative bases : For highly moisture-sensitive reactions, consider less hygroscopic bases (e.g., NaHMDS), though reactivity profiles may differ .

Q. How can phase separation challenges caused by sodium ethoxide’s solubility in ethanol be addressed in multiphase reactions?

Sodium ethoxide’s limited solubility in non-polar solvents can hinder heterogeneous reactions. Strategies include:

  • Solvent modification : Use ethanol-water or ethanol-ether mixtures to adjust polarity and induce phase separation .
  • Salt additives : Introduce inorganic salts (e.g., K2HPO4) to perturb solvent-solute interactions and enhance partitioning .
  • Temperature control : Elevated temperatures may improve solubility, but monitor for thermal decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.